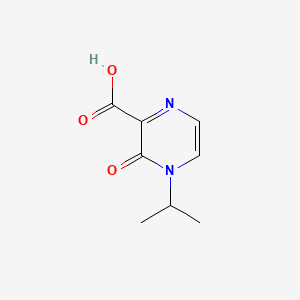
Methyl 1-benzyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,5,6,7-tetrahydro-1-(phenylmethyl)-1H-indazole-5-carboxylate: is a complex organic compound belonging to the indazole class of heterocyclic aromatic organic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,5,6,7-tetrahydro-1-(phenylmethyl)-1H-indazole-5-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with a suitable keto compound under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to promote the formation of the indazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can help improve the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4,5,6,7-tetrahydro-1-(phenylmethyl)-1H-indazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents at various positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted indazole derivatives, each with unique chemical and biological properties.
Applications De Recherche Scientifique
Chemistry: In chemistry, Methyl 4,5,6,7-tetrahydro-1-(phenylmethyl)-1H-indazole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound and its derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The indazole core is known to interact with various biological targets, making it a promising candidate for drug development.
Medicine: The compound's derivatives are explored for their therapeutic potential in treating various diseases. Its ability to modulate biological pathways makes it a candidate for developing new medications.
Industry: In the chemical industry, Methyl 4,5,6,7-tetrahydro-1-(phenylmethyl)-1H-indazole-5-carboxylate is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mécanisme D'action
The mechanism by which Methyl 4,5,6,7-tetrahydro-1-(phenylmethyl)-1H-indazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The indazole ring can bind to enzymes, receptors, and other proteins, modulating their activity and influencing biological pathways. The exact mechanism may vary depending on the specific derivative and its biological context.
Comparaison Avec Des Composés Similaires
Indazole-3-carboxylic acid
1-Methyl-1H-indazole-5-carboxylate
1-(Phenylmethyl)-1H-indazole-5-carboxylate
Uniqueness: Methyl 4,5,6,7-tetrahydro-1-(phenylmethyl)-1H-indazole-5-carboxylate is unique due to its specific structural features, such as the tetrahydro indazole ring and the presence of the phenylmethyl group. These features contribute to its distinct chemical reactivity and biological activity compared to other indazole derivatives.
Propriétés
Formule moléculaire |
C16H18N2O2 |
|---|---|
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
methyl 1-benzyl-4,5,6,7-tetrahydroindazole-5-carboxylate |
InChI |
InChI=1S/C16H18N2O2/c1-20-16(19)13-7-8-15-14(9-13)10-17-18(15)11-12-5-3-2-4-6-12/h2-6,10,13H,7-9,11H2,1H3 |
Clé InChI |
MUZRBUKGFSDEFR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCC2=C(C1)C=NN2CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Amino-6-(2-furyl)imidazo[1,2-a]pyrazine](/img/structure/B15364748.png)




![Pyrazolo[1,5-a]pyridin-6-ylboronic acid](/img/structure/B15364771.png)



![7-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15364790.png)
